molecular formula C23H14FN3O3 B251793 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

カタログ番号 B251793
分子量: 399.4 g/mol
InChIキー: XDRDYQZZFHBHJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has been the focus of numerous scientific studies due to its potential therapeutic applications in a variety of diseases, including cancer and autoimmune disorders.

科学的研究の応用

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

作用機序

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide works by inhibiting the activity of the BTK pathway, which is a critical signaling pathway in B-cell development and function. By blocking this pathway, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can prevent the proliferation and survival of B-cells, which are often involved in the development of cancer and autoimmune disorders.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been well-tolerated and has shown promising efficacy in animal models of disease.

実験室実験の利点と制限

One advantage of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its specificity for the BTK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has good pharmacokinetic properties, which make it a suitable candidate for in vivo studies. One limitation of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is its high cost, which may limit its availability for some research groups.

将来の方向性

There are several potential future directions for the study of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. One area of interest is the development of combination therapies that include 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide and other targeted inhibitors. Additionally, there is ongoing research to identify biomarkers that can predict response to 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide therapy. Finally, there is interest in exploring the potential use of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its specificity and good pharmacokinetic properties make it a suitable candidate for further research, and ongoing studies are exploring its potential in combination therapies and other diseases.

合成法

The synthesis of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and include 4-fluoroaniline, 2-bromo-4-(4-methylpiperazin-1-yl)pyridine, and 2-furoic acid. The synthesis process has been optimized to produce high yields and purity of the final product.

特性

分子式

C23H14FN3O3

分子量

399.4 g/mol

IUPAC名

5-(4-fluorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H14FN3O3/c24-16-7-3-14(4-8-16)18-11-12-20(29-18)22(28)26-17-9-5-15(6-10-17)23-27-21-19(30-23)2-1-13-25-21/h1-13H,(H,26,28)

InChIキー

XDRDYQZZFHBHJS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

正規SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。